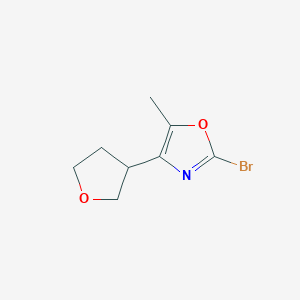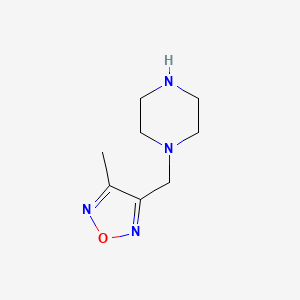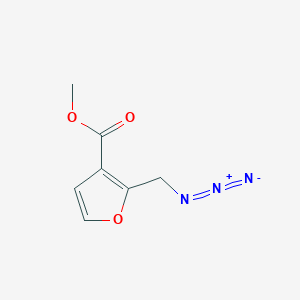![molecular formula C5HBrCl2N4 B2430273 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1934543-12-0](/img/structure/B2430273.png)
3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine, is a privileged structure in drug discovery. It serves as a building block for developing drug-like candidates with a wide range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and radiodiagnostics. The significant biological properties, along with structure-activity relationship (SAR) studies, highlight the potential of this scaffold in developing novel drug candidates (Cherukupalli et al., 2017).
Regio-Orientation in Structure Assignment
Understanding the regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents, which lead to the formation of pyrazolo[1,5-a]pyrimidines, is crucial. This review emphasizes the importance of regio-orientation in the substituents on the pyrimidine ring of pyrazolo[1,5-a]pyrimidines and addresses literature controversies associated with regio-orientation when unsymmetrical 1,3-bielectrophilic reagents react with 3(5)-aminopyrazole (Mohamed & Mahmoud, 2019).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, including variants like 5H-pyrano[2,3-d]pyrimidine, is vital for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The review covers synthetic pathways for developing derivatives through one-pot multicomponent reactions using diversified hybrid catalysts. This focus on hybrid catalysts for synthesizing pyranopyrimidine scaffolds is expected to attract leading researchers worldwide (Parmar et al., 2023).
Optical Sensor Development
Pyrimidine derivatives, due to their ability to form coordination and hydrogen bonds, are suitable for developing optical sensors besides their biological and medicinal applications. This review includes various pyrimidine-based optical sensors and recent literature, highlighting their significance in the field (Jindal & Kaur, 2021).
Optoelectronic Materials
Quinazolines and pyrimidines are known for their broad spectrum of biological activities. Their incorporation into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials. The review reports on luminescent small molecules and chelate compounds, including quinazoline or pyrimidine rings, highlighting their applications related to photo- and electroluminescence. This demonstrates the potential of such compounds in the development of optoelectronic materials (Lipunova et al., 2018).
properties
IUPAC Name |
3-bromo-5,7-dichloro-2H-pyrazolo[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrCl2N4/c6-3-1-2(11-12-3)4(7)10-5(8)9-1/h(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVXUHIFNUFWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1C(=NC(=N2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrCl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/no-structure.png)
![N-(3-acetylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2430192.png)
![2-Chloro-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2430196.png)
![N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2430198.png)



![1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene](/img/structure/B2430202.png)





